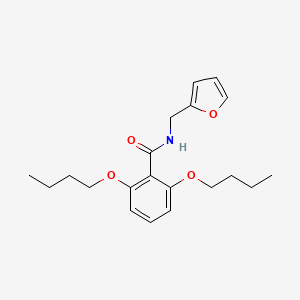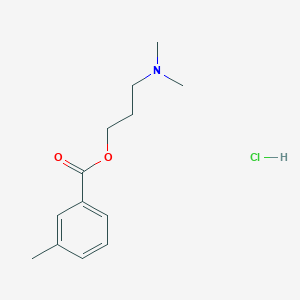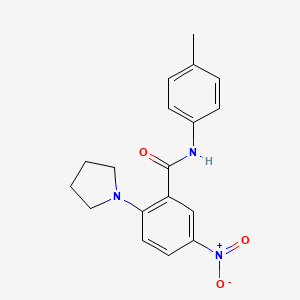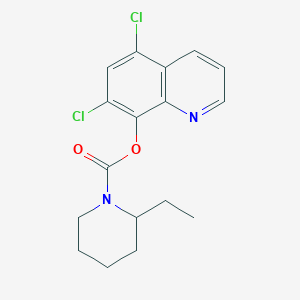![molecular formula C20H29NO3 B4023003 6-[(3,4-dimethoxyphenyl)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4023003.png)
6-[(3,4-dimethoxyphenyl)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Description
The compound belongs to a class of chemicals that include azabicyclo octane derivatives, known for their multifaceted applications in medicinal chemistry and organic synthesis. These compounds are recognized for their structural complexity and the presence of multiple functional groups, which contribute to a diverse range of chemical behaviors and biological activities.
Synthesis Analysis
The synthesis of azabicyclo[3.2.1]octane derivatives, akin to the compound of interest, often involves intricate synthetic routes that may include ring-closing metathesis as a key step for constructing the bicyclic framework (Burke, S. D., Müller, N., & Beaudry, C., 1999). This methodology has been instrumental in the development of efficient syntheses for compounds with similar bicyclic structures, highlighting the versatility and utility of ring-closing metathesis in organic synthesis.
Molecular Structure Analysis
The molecular structure of azabicyclo[3.2.1]octane derivatives, including the compound of interest, is characterized by the presence of a bicyclic ring system that imparts significant structural rigidity. This rigidity can influence the compound's reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques employed for elucidating the molecular structures of such compounds, providing detailed insights into their conformational preferences and electronic properties.
Chemical Reactions and Properties
Chemical reactions involving azabicyclo[3.2.1]octane derivatives are influenced by the presence of functional groups and the bicyclic framework. For instance, the introduction of substituents at strategic positions on the bicyclic ring can lead to compounds with hypotensive activity, as observed in related studies (Bondavalli, F., Ranise, A., Schenone, P., et al., 1983). Such modifications can significantly affect the physical and chemical properties of the molecule, including its biological activity.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-19(2)10-15-11-20(3,12-19)13-21(15)18(22)9-14-6-7-16(23-4)17(8-14)24-5/h6-8,15H,9-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWGABFUFPKNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)CC3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4022942.png)
![1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022946.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]pyrimidine](/img/structure/B4022951.png)




![1-[2-(dimethylamino)ethyl]-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4022973.png)

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4022994.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-furyl)-N-methylbenzamide](/img/structure/B4022997.png)
![ethyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4023014.png)